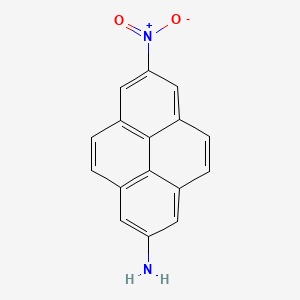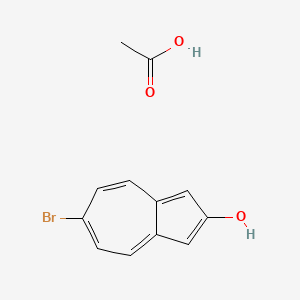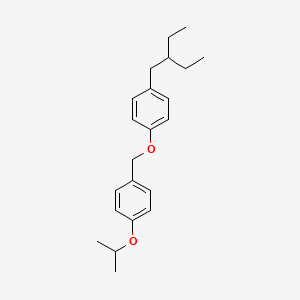
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- is a complex organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts alkylation reaction, where benzene is alkylated with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a Williamson ether synthesis to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of biological pathways and exertion of its effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(2-ethylbutyl)-4-methoxy-
- Benzene, 1-(2-ethylbutyl)-4-phenylmethoxy-
- Benzene, 1-(2-ethylbutyl)-4-(4-methoxyphenyl)-
Comparison: Compared to similar compounds, Benzene, 1-(2-ethylbutyl)-4-((4-(1-methylethoxy)phenyl)methoxy)- is unique due to the presence of both the 2-ethylbutyl and 4-(1-methylethoxy)phenyl groups. These substituents confer distinct chemical and physical properties, such as solubility, reactivity, and potential biological activity, making it a compound of interest for further study.
Propriétés
Numéro CAS |
125796-81-8 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1-(2-ethylbutyl)-4-[(4-propan-2-yloxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C22H30O2/c1-5-18(6-2)15-19-7-11-21(12-8-19)23-16-20-9-13-22(14-10-20)24-17(3)4/h7-14,17-18H,5-6,15-16H2,1-4H3 |
Clé InChI |
WVCIAGQRQQNPNY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


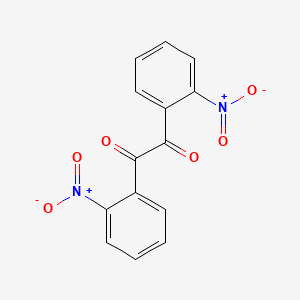
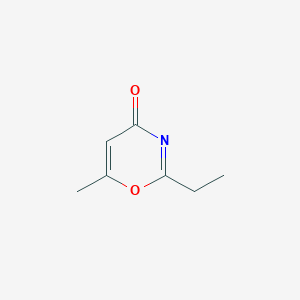
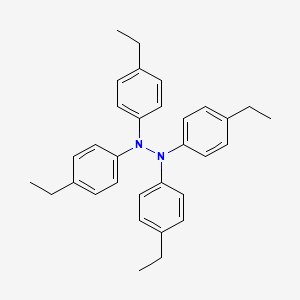
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
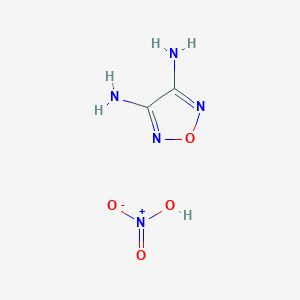
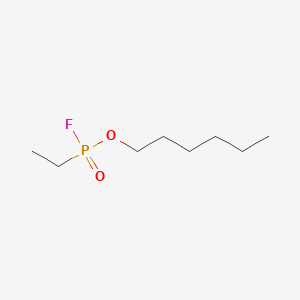
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
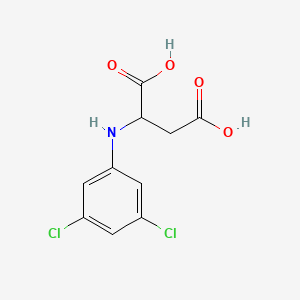
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
